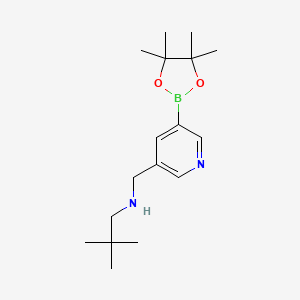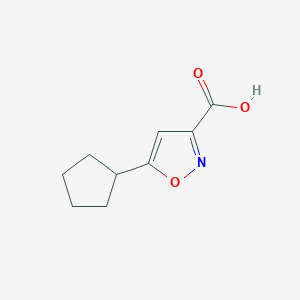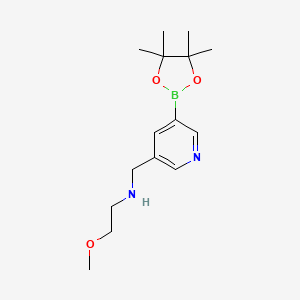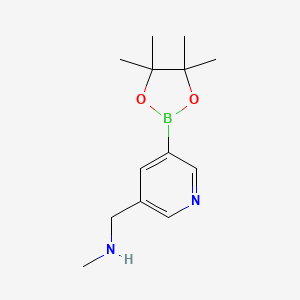![molecular formula C8H14ClNO B1398774 6-Azaspiro[3.5]nonan-2-one hydrochloride CAS No. 1359704-57-6](/img/structure/B1398774.png)
6-Azaspiro[3.5]nonan-2-one hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 6-Azaspiro[3.5]nonan-2-one hydrochloride is 1S/C8H13NO.ClH/c10-7-5-8(6-7)1-3-9-4-2-8;/h9H,1-6H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
6-Azaspiro[3.5]nonan-2-one hydrochloride is a solid at room temperature . It has a molecular weight of 175.66 g/mol .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
6-Azaspiro[3.5]nonan-2-one hydrochloride derivatives have been synthesized and tested for their antimicrobial activities. For instance, bispiroheterocyclic systems have been created via reactions with various compounds, displaying significant antimicrobial properties (Al-Ahmadi, 1996). Moreover, spiroheterocyclic pyrylium salts related to this compound have also been developed as antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Anticonvulsant Properties
Several studies have focused on the synthesis of N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones, demonstrating notable anticonvulsant properties. These compounds have been tested in various models, including maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests, revealing their potential in seizure management (Kamiński, Obniska, & Dybała, 2008). Additionally, studies on imidooxy anticonvulsants related to this compound have been conducted, offering insights into their structure-activity relationships and anticonvulsant efficacy (Farrar et al., 1993).
Synthetic and Structural Applications
The compound has been utilized in diverse synthetic approaches, particularly in the creation of spiroaminals and azaspirocycles. These compounds are found in natural or synthetic products with significant biological activities, making them targets for chemical synthesis (Sinibaldi & Canet, 2008). The synthesis of azaspiro[4.4]nonanes, key structures in several bioactive natural products, further highlights the relevance of this compound in synthetic chemistry (El Bialy, Braun, & Tietze, 2005).
Crystallographic Studies
Crystallographic studies of compounds related to 6-Azaspiro[3.5]nonan-2-one hydrochloride have been conducted to understand their molecular structures and properties. These studies are crucial in determining the physical and chemical characteristics of these compounds (Yennawar et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and should not be inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
6-azaspiro[3.5]nonan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c10-7-4-8(5-7)2-1-3-9-6-8;/h9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXKRTZIOZFDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C2)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azaspiro[3.5]nonan-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![{2-[Dimethyl(4-methylphenyl)silyl]phenyl}methanol](/img/structure/B1398704.png)




![(2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)boronic acid](/img/structure/B1398713.png)
